Superior Recovery Rate vs. Non-Deuterated Analog in LC-MS/MS Assays
The use of 15(S)-HEPE-d5 as an internal standard ensures a high and reproducible recovery rate for its analyte, 15(S)-HEPE, which is not achievable with unlabeled or mismatched standards. A comprehensive UPLC-QTRAP/MS/MS method validated for human plasma reported that deuterated internal standards enabled recovery rates between 70-120% for all 184 eicosanoids analyzed [1]. This directly contrasts with the inherent variability and lower accuracy associated with non-isotopic standards due to differential ionization .
| Evidence Dimension | Analyte Recovery Rate from Human Plasma |
|---|---|
| Target Compound Data | Recovery rate: 70-120% (inferred for 15(S)-HEPE when using 15(S)-HEPE-d5) |
| Comparator Or Baseline | Unlabeled or mismatched eicosanoid standard: Highly variable recovery, typically <70% or >120% due to matrix effects |
| Quantified Difference | Achieves a consistent recovery within ±20% of ideal vs. high variability |
| Conditions | UPLC-QTRAP/MS/MS; Human plasma samples following solid-phase extraction |
Why This Matters
Procuring 15(S)-HEPE-d5 directly ensures the analytical method can meet stringent validation criteria for accuracy and precision in complex biological matrices.
- [1] Wang, Y., et al. (2014). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials. J Chromatogr A, 1359, 60–69. View Source
